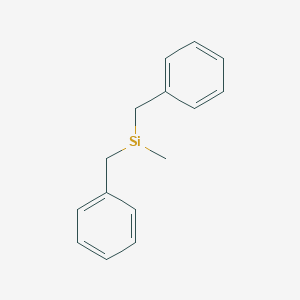

Dibenzyl(methyl)silane

Description

Properties

InChI |

InChI=1S/C15H17Si/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODSGEYRJLWNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10778541 | |

| Record name | Dibenzyl(methyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10778541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-71-6 | |

| Record name | Dibenzyl(methyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10778541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibenzyl Methyl Silane and Analogous Benzyl Substituted Methylsilanes

Direct Synthetic Routes to Dibenzyl(methyl)silane

The direct formation of Si-C bonds is a cornerstone of organosilane synthesis. For a compound like this compound, this involves reacting a central silicon atom, typically bearing leaving groups, with nucleophilic benzyl (B1604629) sources.

Grignard Reagent-Mediated Alkylation and Arylation of Silicon Centers

The Grignard reaction is a classical and widely utilized method for forming silicon-carbon bonds. gelest.com This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a halosilane. gelest.comsigmaaldrich.com For the synthesis of this compound, the process would typically involve the reaction of a benzylmagnesium halide with a suitable methyl-substituted chlorosilane.

Benzylmagnesium chloride and bromide are common Grignard reagents that can be prepared by the direct reaction of the corresponding benzyl halide with magnesium turnings in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.degoogle.com These reagents are potent nucleophiles. semanticscholar.org

The synthesis strategy involves the stepwise substitution of chlorine atoms on a silicon center. For instance, reacting two equivalents of benzylmagnesium chloride with methyltrichlorosilane (B1216827) (CH₃SiCl₃) would lead to the formation of dibenzyl(methyl)chlorosilane, which can then be reduced or further reacted. A more direct route involves the reaction of benzylmagnesium chloride with methyldichlorosilane (B44661) (CH₃SiHCl₂).

The primary limitation of the Grignard process can be the difficulty in achieving clean, partial substitution to obtain specific organohalosilanes, as the reaction can proceed to full substitution. gelest.com The choice of reaction protocol, such as the order of addition (normal vs. reverse addition), can influence the final product distribution. gelest.com

Table 1: Grignard Reagent-Based Synthesis Overview

| Silicon Substrate | Grignard Reagent | Typical Solvent | Key Feature |

|---|---|---|---|

| Methyltrichlorosilane | Benzylmagnesium chloride | Diethyl ether | Stepwise substitution of Cl atoms |

Lithium-Based Organosilane Formation and Si-C Bond Construction

Organolithium reagents are exceptionally powerful bases and nucleophiles due to the highly polar nature of the carbon-lithium bond. wikipedia.orgsigmaaldrich.com They serve as an important alternative to Grignard reagents for the formation of Si-C bonds. wikipedia.org The synthesis of this compound can be achieved by reacting an appropriate chlorosilane with benzyllithium (B8763671).

Benzyllithium is typically prepared through methods such as the deprotonation of toluene (B28343) using a strong base like n-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) which enhances the rate of metalation. organicchemistrydata.org Another route is through metal-halogen exchange between a benzyl halide and an alkyllithium reagent (e.g., n-BuLi or t-BuLi). wikipedia.orgsaylor.org

Once formed, the benzyllithium acts as a potent nucleophile, readily attacking the electrophilic silicon center of a methylchlorosilane. For example, the reaction of two equivalents of benzyllithium with methyldichlorosilane would yield this compound. Due to their high reactivity, organolithium reactions are often conducted at low temperatures to control selectivity and minimize side reactions. organicchemistrydata.orgnih.gov

Table 2: Comparison of Grignard and Organolithium Reagents for Si-C Bond Formation

| Reagent Type | General Formula | Reactivity | Key Advantages | Common Side Reactions |

|---|---|---|---|---|

| Grignard | R-MgX | High | Readily prepared thieme-connect.de; Commercially available | Wurtz coupling; difficult to control partial substitution gelest.com |

Hydrosilylation Strategies for Si-C Bond Formation

Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. sigmaaldrich.com This process is typically catalyzed by transition metal complexes, most notably those containing platinum (like Karstedt's catalyst), rhodium, or nickel. sigmaaldrich.comprinceton.eduillinois.edu

While a direct hydrosilylation to form a benzyl-silicon bond is less common, analogous structures can be formed this way. For instance, the hydrosilylation of styrene (B11656) (phenylethene) with a hydrosilane like methyldiethoxysilane in the presence of a catalyst would yield the corresponding (phenylethyl)silane, not a benzylsilane (B11955767). However, related strategies can be employed. The hydrosilylation of terminal alkynes is a direct and atom-economical approach for preparing vinylsilanes, which can be precursors to other organosilanes. sigmaaldrich.com

Catalyst systems based on nickel have been shown to be highly active for the anti-Markovnikov hydrosilylation of alkenes with various tertiary silanes. princeton.edu Similarly, rhodium and iridium complexes have been studied for the hydrolysis of secondary silanes, a related process involving Si-H bond activation. ehu.es The choice of catalyst and ligand is crucial for controlling the regioselectivity and stereoselectivity of the addition. sigmaaldrich.com

Transformation of Precursor Silanes

An alternative to direct synthesis is the modification of existing organosilane molecules. This can involve synthesizing a key intermediate which is then converted to the final product, or functionalizing an already-formed organosilane framework.

Synthesis from Dibenzyldichlorosilane (B97373) and Other Halosilane Intermediates

This two-step approach involves first synthesizing a key precursor, dibenzyldichlorosilane, followed by its conversion to the target molecule. Dibenzyldichlorosilane can be prepared by reacting two equivalents of a benzyl Grignard reagent (e.g., benzylmagnesium chloride) with silicon tetrachloride (SiCl₄).

Dibenzyldichlorosilane is a corrosive liquid that reacts with water to release hydrogen chloride gas. chemicalbook.com Once this intermediate is isolated, the two remaining chlorine atoms can be substituted. To synthesize this compound, dibenzyldichlorosilane would be reacted with a methylating agent. Suitable reagents for this step include methylmagnesium chloride (a Grignard reagent) or methyllithium. This subsequent reaction is a standard nucleophilic substitution at the silicon center. This method offers good control over the final product structure, as the benzyl groups are introduced first, followed by the methyl group.

The direct synthesis of methylchlorosilanes via the Müller-Rochow process, which involves reacting elemental silicon with chloromethane, is a foundational industrial process for creating silicone precursors. mdpi.comresearchgate.net While not directly producing this compound, it provides the basic methylchlorosilane building blocks used in the methods described above.

Derivatization and Functionalization of Existing Organosilane Frameworks

The functionalization of pre-existing organosilanes provides another pathway to complex molecules. This can involve modifying the organic groups attached to the silicon or altering the substituents on the silicon atom itself. Recent advances have focused on the direct C-H functionalization of silanes. For example, visible-light-induced photocatalysis has been used for the α-C(sp³)–H functionalization of alkyl silanes, offering a direct way to form new C-C bonds adjacent to the silicon atom. rsc.org

Another strategy is the derivatization of functional groups already present on a benzylsilane. For instance, dimethylbis(p-tolyl)silane has been converted into mono- or di-benzyl bromides via reaction with N-bromosuccinimide. cdnsciencepub.com These brominated intermediates can then be transformed into other functional groups like nitriles, acids, or amines, demonstrating the versatility of the organosilane framework for further chemical modification. cdnsciencepub.com Rhodium-catalyzed cross-coupling reactions between arylzinc compounds and iodomethyl-substituted silanes also provide a novel method for synthesizing functionalized benzylsilanes. organic-chemistry.org These advanced methods allow for the late-stage introduction of complexity into organosilane structures.

Advancements in Sustainable and Green Synthetic Approaches for Organosilanes

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for organosilanes, including benzyl-substituted derivatives. The focus has shifted towards developing methodologies that are more environmentally benign, atom-economical, and energy-efficient.

One of the key advancements in this area is the development of catalyst systems that utilize earth-abundant and less toxic metals. Traditional catalysts for hydrosilylation and cross-coupling reactions often rely on precious metals like platinum, rhodium, and palladium. Research is now actively exploring the use of catalysts based on iron, copper, and cobalt, which are more sustainable alternatives. For instance, iron-catalyzed cross-coupling reactions of Grignard reagents with chlorosilanes have shown promise as a greener alternative to palladium-catalyzed reactions.

Furthermore, the concept of C-H activation for direct C-Si bond formation is inherently a green approach as it avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents. This reduces the number of synthetic steps and the amount of waste generated. Recent research has focused on developing more efficient and selective C-H activation catalysts for the synthesis of organosilanes.

The use of alternative energy sources, such as microwave irradiation and mechanochemistry (ball milling), is also being explored to reduce the energy consumption of synthetic processes and, in some cases, to enhance reaction rates and selectivities.

The following table highlights some of the key green and sustainable approaches being developed for the synthesis of organosilanes.

Table 2: Green and Sustainable Synthetic Approaches for Organosilanes

| Approach | Description | Advantages | Relevance to Benzyl-Substituted Methylsilanes |

|---|---|---|---|

| Earth-Abundant Metal Catalysis | Use of catalysts based on metals like Fe, Cu, Co instead of precious metals. | Reduced cost, lower toxicity, increased sustainability. | Applicable to cross-coupling and hydrosilylation reactions for C-Si bond formation. |

| Solvent-Free/Aqueous Conditions | Conducting reactions without organic solvents or in water. | Reduced waste, improved safety, lower environmental impact. | Feasible for certain hydrosilylation and coupling reactions. |

| C-H Activation/Direct Arylation | Direct formation of C-Si bonds from C-H bonds, avoiding pre-functionalization. | High atom economy, fewer synthetic steps, reduced waste. | A promising route for the direct synthesis of benzylsilanes from toluene derivatives. |

Reactivity Profiles and Mechanistic Elucidation of Dibenzyl Methyl Silane

Silicon-Hydrogen (Si-H) Bond Reactivity in Dibenzyl(methyl)silane

The core reactivity of this compound is centered on its silicon-hydrogen (Si-H) bond. This bond allows the molecule to function as a hydride donor, a characteristic feature of hydrosilanes. mdma.ch The polarity of the Si-H bond, with silicon being more electropositive than hydrogen, facilitates the transfer of a hydride (H⁻) species to electrophilic centers, particularly when activated by a catalyst. rsc.org This hydride-donating capability is the basis for its utility in various reduction and hydrosilylation reactions. rsc.orgdiva-portal.org

Hydride Donor Capabilities in Reduction Reactions

As a hydride source, this compound can participate in the reduction of various functional groups. These reactions typically proceed in the presence of a Lewis acid, a transition metal catalyst, or under acidic conditions to activate either the silane (B1218182) or the substrate, thereby facilitating hydride transfer. oup.comcore.ac.uk

Chemoselective Reduction of Carbonyl Functional GroupsThe reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols is a fundamental transformation for which hydrosilanes are often employed.oup.comThe process, known as hydrosilylation of a carbonyl group, generally involves the activation of the carbonyl oxygen by a catalyst, followed by the nucleophilic attack of the hydride from the Si-H bond to the carbonyl carbon.nih.govThis initially forms a silyl (B83357) ether, which can then be hydrolyzed to yield the final alcohol product.cdnsciencepub.comThe chemoselectivity of such reductions—for instance, reducing an aldehyde in the presence of a ketone—can often be controlled by the choice of silane and catalyst.oup.com

However, specific studies detailing the use of this compound for the chemoselective reduction of carbonyl functional groups, including relevant data on yields and selectivity, are not prominently featured in the surveyed scientific literature.

Reductive Deoxygenation PathwaysReductive deoxygenation is the process of removing a hydroxyl group from an alcohol, converting it into an alkane. Hydrosilanes, in combination with a strong Lewis acid or certain transition metal catalysts, are capable of effecting this transformation, particularly for benzylic, allylic, and tertiary alcohols that can form stable carbocation intermediates.acs.orgresearchgate.netThe reaction mechanism often involves protonation or coordination of the hydroxyl group, its departure as a water molecule to form a carbocation, and the subsequent quenching of this cation by a hydride from the silane.mdma.chacs.org

Detailed research findings and specific examples of this compound being used as the hydride donor in reductive deoxygenation pathways were not identified in the provided search results.

Reduction of Nitrogen-Containing SubstratesHydrosilanes are effective reagents for the reduction of various nitrogen-containing functional groups, including amides and imines, to the corresponding amines.nih.govacs.orgopen.ac.ukThe reduction of amides is a particularly valuable transformation in organic synthesis.diva-portal.orgrsc.orgDepending on the catalyst and reaction conditions, secondary amides can be selectively reduced to either imines or amines.nih.govresearchgate.netThese reductions typically require activation by transition metal complexes (e.g., based on iron, ruthenium, or zirconium) or Lewis acids to facilitate the deoxygenative hydrosilylation process.acs.orgrsc.org

While the reduction of N,N-dibenzyl-substituted amides has been documented using other silanes, specific reports that employ this compound as the reducing agent for nitrogen-containing substrates could not be located in the available literature. diva-portal.org

Applications in Reductive Etherification ReactionsReductive etherification is a process that converts carbonyl compounds into ethers in a single step. This can occur via the reaction of an aldehyde or ketone with an alcohol in the presence of a hydrosilane and an acid or metal catalyst.researchgate.netSymmetrical ethers can be formed from the self-condensation of an aldehyde, while unsymmetrical ethers can be synthesized by reacting a carbonyl compound with a different alcohol.researchgate.netepfl.chThe reaction generally proceeds through the initial reduction of the carbonyl to a hemiacetal or an intermediate that is then further reduced to the ether.

Although the synthesis of dibenzyl ether via reductive etherification of benzaldehyde (B42025) is a known process, the use of this compound as the specific silane reagent in such reactions is not described in the surveyed literature. cdnsciencepub.comresearchgate.net

σ-Bond Metathesis Reactions at the Silicon Center

Sigma-bond metathesis is a crucial reaction pathway for organometallic complexes, particularly those of early transition metals with a d⁰ electron configuration, as well as f-block elements. wikipedia.org This process involves the exchange of a metal-ligand σ-bond with a σ-bond from another reagent via a concerted, four-centered transition state. wikipedia.orgresearchgate.net For silanes, this reaction provides a route for the formation of new silicon-element bonds and is fundamental to processes like dehydropolymerization. researchgate.net

While direct studies on this compound are not extensively documented, the general mechanism of σ-bond metathesis can be extrapolated to its potential reactions. In a typical scenario involving a metal hydride catalyst, the Si-H bond of a hydrosilane engages with the metal center. researchgate.net However, this compound lacks an Si-H bond. Therefore, for it to participate in σ-bond metathesis, it would likely involve the cleavage of one of its Si-C bonds.

A proposed mechanism for the dehydropolymerization of hydrosilanes involves two key σ-bond metathesis steps:

Dehydrometalation : A metal hydride reacts with a silane (H(SiHR)nH) to produce hydrogen gas and a metal silyl derivative (M(SiHR)nH). researchgate.net

Coupling : The resulting metal silyl derivative then reacts with another hydrosilane molecule (H(SiHR)mH) to form a new Si-Si bond and regenerate the active metal hydride catalyst. researchgate.net

These reactions are characterized by a highly negative entropy of activation, which is indicative of an ordered transition state. wikipedia.org Zirconocene (B1252598) and hafnocene complexes are known to facilitate such reactions, which are believed to proceed through a four-center transition state involving the interaction of the metal-hydride and Si-H bonds. researchgate.net In the context of this compound, a similar metathetic process could be envisioned with a suitable metal complex, leading to the exchange of a benzyl (B1604629) group with another ligand on the metal center. The facility of such reactions is often attributed to silicon's ability to expand its coordination sphere. researchgate.net

Zirconocene methyl cations have been shown to react with phenylsilane (B129415) via an initial Zr-C/Si-H σ-bond metathesis. researchgate.net This suggests that under appropriate conditions, the Si-C bonds in this compound could also be susceptible to σ-bond metathesis with reactive metal complexes.

Generation and Reactivity of Silyl Radicals from this compound

Silyl radicals are important reactive intermediates in organic synthesis, enabling the formation of silicon-carbon and silicon-heteroatom bonds. nih.govchemrxiv.org Several methods exist for the generation of silyl radicals, and these can be adapted to produce silyl radicals from precursors like this compound.

One common method for generating silyl radicals is through the homolytic cleavage of an Si-H bond in a hydrosilane, typically induced by radical initiators like peroxides or via photoredox catalysis. nih.govchemrxiv.orgwiley.com Since this compound does not possess an Si-H bond, this method is not directly applicable.

However, alternative methods are available. Silyl radicals can be generated from chlorosilanes through electroreduction, which involves the reductive cleavage of the strong Si-Cl bond at highly biased potentials. nih.govchemrxiv.org This approach is quite general and has been used in various alkene silylation reactions. nih.gov

For a compound like this compound, a more relevant pathway for silyl radical generation involves the cleavage of a Si-C bond . It has been proposed that the single electron transfer from a benzylsilane (B11955767) to an aminium salt can lead to the formation of a benzyl radical and a silyl radical through C-Si bond cleavage. researchgate.net This suggests that the dibenzyl(methyl)silyl radical could be generated from this compound under appropriate electron transfer conditions.

Another innovative method involves the photoinduced decarboxylation of silacarboxylic acids . researchgate.net While this requires the synthesis of a corresponding silacarboxylic acid derivative of this compound, it represents a viable, mild route to the desired silyl radical.

Once generated, the dibenzyl(methyl)silyl radical would be expected to exhibit typical silyl radical reactivity. This includes:

Addition to unsaturated C-C bonds : Silyl radicals readily add to alkenes and alkynes, which is a powerful method for constructing Si-C bonds. nih.govchemrxiv.org

Atom transfer reactions : Silyl radicals can abstract atoms, such as halogens, from suitable donors. For instance, chiral silyl radicals have been shown to abstract a chlorine atom from carbon tetrachloride. wiley.com

The reactivity of the generated silyl radical is influenced by the substituents on the silicon atom. The presence of benzyl and methyl groups on the dibenzyl(methyl)silyl radical would affect its steric and electronic properties, thereby influencing the rates and selectivities of its subsequent reactions.

Carbon-Silicon (C-Si) Bond Reactivity

The carbon-silicon bonds in this compound are key to its reactivity, offering pathways for both cleavage and functionalization at the adjacent benzylic positions.

The cleavage of the Si-C bond in this compound is a significant transformation. The Si-C(benzyl) bond is generally more labile than a Si-C(alkyl) bond due to the stability of the potential benzyl anion or radical leaving group. The crystal structure of the related dibenzyldimethylsilane (B102276) reveals that the Si-C bonds to the benzylic carbons are slightly elongated compared to the Si-C(methyl) bonds, suggesting a relative weakness of the Si-benzyl bond. dntb.gov.ua

Several strategies can be employed to induce Si-C bond cleavage:

Transition Metal-Catalyzed Activation : Palladium-catalyzed reactions have been shown to cleave unstrained Si-C(sp³) bonds. d-nb.info This process typically involves the oxidative insertion of the transition metal into the Si-C bond, followed by further transformations. For instance, a Pd-catalyzed sila-spirocyclization has been reported where an Si-C(sp³) bond is activated by the insertion of a metal-carbon species, leading to the formation of a new C(sp³)-Si bond. d-nb.info

Single Electron Transfer : As mentioned previously, single electron transfer from a benzylsilane to an aminium salt can initiate C-Si bond cleavage to produce a benzyl radical. researchgate.net

Acid- or Base-Induced Cleavage : The Si-C bond in arylsilanes is susceptible to cleavage under acidic or basic conditions, a challenge often encountered during the sol-gel polycondensation of organosilanes. rsc.org The stability of the Si-C bond is influenced by the position of the silyl group on the aromatic ring and the reaction conditions. rsc.org Inserting an alkyl linker, such as the methylene (B1212753) group in the benzyl substituent of this compound, can potentially suppress Si-C cleavage under basic conditions. rsc.org

The ease of Si-C bond cleavage in this compound makes it a useful precursor for generating silyl species or for introducing the dibenzyl(methyl)silyl group into other molecules.

The benzylic positions in this compound are activated towards a variety of chemical transformations due to the ability of the adjacent aromatic ring to stabilize radical, cationic, and anionic intermediates. wikipedia.orgucalgary.ca The presence of the silicon atom can further modulate this reactivity.

Common transformations at the benzylic position include:

Radical Halogenation : The benzylic C-H bonds are relatively weak and can be readily halogenated under free-radical conditions, for example, using N-bromosuccinimide (NBS). wikipedia.orgucalgary.ca This would provide a route to α-halobenzyl(benzyl)(methyl)silanes, which are versatile synthetic intermediates.

Oxidation : Benzylic C-H bonds can be oxidized to form carbonyl groups or carboxylic acids. wikipedia.orgucalgary.camasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize a benzylic alkyl group to a carboxylic acid. wikipedia.org Milder reagents can achieve selective oxidation to a ketone. wikipedia.org The presence of the silyl group might influence the outcome of these oxidations.

Deprotonation and Alkylation : The benzylic protons are acidic enough to be removed by a strong base, generating a benzylic carbanion. This carbanion can then be reacted with various electrophiles to introduce new functional groups at the benzylic position.

The interplay between the reactivity of the benzylic C-H bonds and the Si-C bonds is an important aspect of the chemistry of this compound, allowing for a diverse range of functionalizations.

Stereochemical Control and Diastereoselectivity in Reactions Involving this compound

When a silicon atom is bonded to four different substituents, it becomes a stereocenter. While this compound itself is achiral, its derivatives can be chiral. The principles of stereochemical control are therefore highly relevant to its chemistry.

Reactions at a chiral silicon center often proceed with a high degree of stereospecificity. For example, reactions of optically active hydrosilanes have been shown to proceed with retention of configuration at the silicon center. wiley.com The stereochemical outcome is dependent on the reaction mechanism. For instance, the reaction of a chiral silyl radical with a trapping agent can proceed faster than the inversion of the pyramidal silyl radical, leading to a net retention of configuration. wiley.com

The synthesis of silicon-stereogenic optically active silylboranes has been achieved with perfect enantiospecificity, and these chiral building blocks can undergo further transformations, such as cross-coupling and conjugate addition reactions, with complete stereocontrol. chemrxiv.org This demonstrates the feasibility of creating and manipulating chiral silicon centers with high fidelity.

Diastereoselectivity can also be a key factor in reactions involving silyl-substituted molecules. For example, the methylation of enolates bearing an adjacent silyl group has been shown to be highly diastereoselective. rsc.org This selectivity is attributed to the steric influence of the silyl group, which directs the approach of the electrophile.

In the context of this compound, if one of the benzyl groups were to be functionalized in a way that creates a new stereocenter, the existing silyl group could influence the stereochemical outcome of subsequent reactions at that center. The bulky dibenzyl(methyl)silyl group would likely exert significant steric control, leading to high diastereoselectivity.

The following table summarizes the stereochemical outcomes of some relevant reactions:

| Reaction Type | Substrate | Reagent | Product | Stereochemical Outcome | Reference |

| Radical Abstraction | Chiral Hydrosilane | CCl₄ | Chiral Chlorosilane | Retention of configuration | wiley.com |

| Silylation | Chiral Silylborane | 1-(bromomethyl)naphthalene | Chiral Naphthylmethylsilane | Stereoretentive (>99% es) | chemrxiv.org |

| Conjugate Addition | Chiral Silylborane | Phenyl acrylate | Chiral Silylpropanoate | Stereospecific (>99% es) | chemrxiv.org |

| Enolate Alkylation | Silyl-substituted Enolate | Methyl iodide | α-Silyl Ketone | High diastereoselectivity | rsc.org |

This table is generated based on data from the text and is for illustrative purposes.

Detailed Mechanistic Investigations of this compound Transformations

The transformations of this compound can be understood through detailed mechanistic investigations of related systems.

The σ-bond metathesis mechanism, as discussed, proceeds through a four-center transition state. wikipedia.orgresearchgate.net For reactions involving zirconocene complexes and silanes, this has been shown to be the key step. researchgate.net The selectivity of these reactions can be influenced by steric factors. researchgate.net

The generation of silyl radicals from benzylsilanes via single electron transfer to an aminium salt involves the initial formation of a radical cation of the silane. researchgate.net Subsequent cleavage of the C-Si bond yields a benzyl radical and a silyl cation, or a benzyl cation and a silyl radical, depending on the relative stabilities of the fragments. The benzyl radical can then initiate polymerization or other radical reactions. researchgate.net

The mechanism of Si-C bond cleavage catalyzed by transition metals, such as palladium, is thought to involve the oxidative addition of the metal into the Si-C bond. d-nb.info This is followed by subsequent steps like migratory insertion or reductive elimination, depending on the specific reaction.

Mechanistic studies of benzylic functionalization often invoke the formation of stabilized intermediates. For example, benzylic bromination with NBS proceeds through a radical chain mechanism involving a resonance-stabilized benzylic radical. wikipedia.orgucalgary.ca Oxidation reactions can also proceed through radical intermediates or via the formation of metal-oxo species that interact with the benzylic C-H bond.

In acid-catalyzed reactions, the mechanism often involves protonation of the substrate. For example, the acid-catalyzed cleavage of Si-O bonds in siloxanes is initiated by protonation of a siloxane oxygen. dntb.gov.ua A similar protonation event could potentially activate a Si-C bond in this compound for cleavage, particularly if the benzyl group can stabilize a resulting carbocationic intermediate.

Catalytic Applications of Dibenzyl Methyl Silane in Organic Synthesis

Role as a Hydride Source in Transition Metal Catalysis

Dibenzyl(methyl)silane serves as a versatile hydride donor in transition metal-catalyzed reactions. Its interaction with metal complexes generates reactive metal-hydride species that are central to numerous transformations. rsc.org These silanes are favored for their chemical stability and ease of handling. rsc.org The generation of a nickel-hydride (Ni-H) species, for example, can occur through oxidative addition of the Si-H bond to a low-valent nickel complex or via σ-bond metathesis. rsc.org This versatility allows it to participate in a wide array of hydrofunctionalization reactions.

Nickel-hydride (Ni-H) catalysis, often utilizing silanes as the hydride source, has become a prominent strategy for the hydrofunctionalization of unsaturated π-systems like alkenes, alkynes, and allenes. rsc.org The process typically involves the generation of a reactive Ni-H species from a nickel precursor and a silane (B1218182), such as this compound. rsc.orgrsc.org This Ni-H intermediate then adds across a double or triple bond to form an organonickel species, which can subsequently engage in various cross-coupling reactions. rsc.org This strategy has been successfully applied in asymmetric hydrofunctionalization reactions, where the use of chiral ligands allows for the synthesis of enantioenriched products. rsc.orgsioc-journal.cn

A key application is in the remote hydrofunctionalization of alkenes, where the Ni-H catalyst facilitates the migration of a double bond along a carbon chain ("chain-walking") followed by a functionalization reaction at a distal, previously unreactive C(sp³)–H bond. d-nb.info For instance, NiH-catalyzed remote hydroarylation of alkenes provides access to 1,1-diarylalkanes. rsc.org While various silanes can be employed, the choice of silane can be critical, as seen in some migratory hydrothiolation reactions where dimethoxy(methyl)silane was found to be ineffective, highlighting the specific role the silane structure plays. d-nb.info

| Reaction Type | Catalyst System | Hydrosilane Role | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrofunctionalization | Nickel Complex / Chiral Ligand | Hydride source to generate Ni-H | Synthesis of chiral allylic or homoallylic compounds from 1,3-dienes. | sioc-journal.cn |

| Remote C–H Arylation | Ni–H / 2,2′-dimethyl bipyridine ligand | Hydride source for alkene isomerization and cross-coupling | Regio-convergent synthesis of 1,1-diarylalkanes from isomeric alkenes. | rsc.org |

| Migratory Hydrothiolation | NiI₂ / Ligand / HBpin | Hydride source (Note: specific silanes like dimethoxy(methyl)silane were ineffective) | Switchable regioselectivity in C–H thiolation of alkenes and alkynes. | d-nb.info |

In copper catalysis, hydrosilanes are instrumental in generating copper-hydride (Cu-H) species, which are key intermediates in hydroamination and reduction reactions. nih.govacs.org The process involves a σ-bond metathesis between a copper precursor and the hydrosilane to form the active Cu-H catalyst. orgsyn.orgorgsyn.org This Cu-H species can then add to an alkene, forming an alkylcopper intermediate that is trapped by an electrophilic amine source, ultimately yielding the hydroaminated product and regenerating the catalyst. nih.govacs.org This methodology is valued for its mild conditions and compatibility with a wide range of functional groups, including esters, amides, and aryl halides. orgsyn.orgorgsyn.org

For example, the enantioselective hydroamination of alkenes has been achieved using a copper(II) acetate (B1210297) catalyst with a chiral phosphine (B1218219) ligand and a hydrosilane like dimethoxy(methyl)silane. nih.govorgsyn.org The reaction proceeds with high enantioselectivity to produce chiral benzylamine (B48309) derivatives. nih.gov Similarly, copper-catalyzed silylation of p-quinone methides utilizes a silyl (B83357) copper(I) complex, formed from a copper salt and a silaborane reagent, to synthesize non-symmetric dibenzylic silanes. semanticscholar.org This approach avoids the use of strong bases typically required for generating benzylic carbanions. semanticscholar.org

| Reaction Type | Catalyst System | Hydrosilane | Product Type | Reference |

|---|---|---|---|---|

| Enantioselective Hydroamination | Cu(OAc)₂ / (S)-DTBM-SEGPHOS | Dimethoxy(methyl)silane | Chiral Amines | nih.gov |

| Silylation of p-Quinone Methides | Cu(CH₃CN)₄PF₆ / NHC Ligand | Me₂PhSiBpin (Silaborane) | Non-symmetric Dibenzylic Silanes | semanticscholar.org |

| Hydroamination of Alkynes | Cu(OAc)₂ / Phosphine Ligand | Diethoxymethylsilane | Enamines | nih.gov |

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and hydrosilanes can play a crucial role. A notable example is the silyl-Negishi reaction, which couples silyl electrophiles with alkylzinc halides. nih.gov This process allows for the direct synthesis of alkyl silanes. nih.gov The catalytic cycle is proposed to begin with the oxidative addition of a palladium(0) complex into a silyl halide, followed by transmetallation with the organozinc reagent and subsequent reductive elimination to yield the alkyl silane product. nih.gov The reaction is amenable to various substitutions on the silicon atom, demonstrating flexibility with substrates like benzyldimethylsilyl iodide to produce the corresponding silanes, including those with dibenzyl(methyl)silyl moieties. nih.gov

Furthermore, palladium catalysis enables the cross-coupling of arylsilanes with benzyltrimethylammonium (B79724) salts, providing a route to diarylmethanes through the cleavage of C–N bonds. researchgate.net While the primary role of the silane in many palladium-catalyzed reactions is that of a coupling partner, the underlying principles of oxidative addition and reductive elimination are fundamental to these transformations. uwindsor.ca

Indium catalysts, in combination with hydrosilanes, facilitate a range of useful synthetic transformations. A key application is the direct synthesis of dibenzyl sulfides from benzyl (B1604629) alcohols and elemental sulfur. elsevierpure.com This reaction is efficiently promoted by a reducing system composed of an indium catalyst (e.g., InI₃) and a hydrosilane. elsevierpure.com The same system has been successfully applied to the preparation of dibenzyl selenide (B1212193) using elemental selenium. elsevierpure.com

Indium(III) chloride is also effective in catalyzing three-component polycoupling reactions. For example, the reaction of dialdehydes, diamines (like dibenzylamine), and diynes can be catalyzed by InCl₃ to produce soluble, high-molecular-weight conjugated polymers. ust.hk In a related transformation, indium(III) chloride activates acetals to react with dibenzylamine (B1670424) and alkynes, forming propargylamines through the activation of both C(sp³)–O and C(sp)–H bonds. researchgate.net In these reactions, the hydrosilane can act as a reductant for intermediates. For instance, treatment of a benzaldehyde (B42025) dimethyl acetal (B89532) with Et₃SiH and InCl₃ can lead to the reduction of an intermediate oxocarbenium ion. researchgate.net

| Reaction Type | Catalyst | Reagents | Product | Reference |

|---|---|---|---|---|

| Dibenzyl Sulfide Synthesis | InI₃ | Benzyl alcohols, elemental sulfur, hydrosilane | Dibenzyl sulfides | elsevierpure.com |

| Three-Component Polycoupling | InCl₃ | Terephthalaldehyde, dibenzylamine, various diynes | Conjugated polymers | ust.hk |

| Propargylamine Synthesis | InCl₃ | Acetals, dibenzylamine, alkynes | Propargylamines | researchgate.net |

| Reduction of Alcohols | InCl₃ | Alcohols, chlorodiphenylsilane | Alkanes | organic-chemistry.org |

Organocatalytic Activation and Reaction Promotion with this compound

Organocatalysis offers a metal-free approach to chemical synthesis, relying on small organic molecules to accelerate reactions. rsc.orgresearchgate.netrsc.org These catalysts operate through various activation modes, including the formation of iminium ions or activation via hydrogen bonding. rsc.orgcaltech.edu In the context of reactions involving silanes, organocatalysts can play a crucial role in activating either the electrophile or the silane itself.

For instance, chiral secondary amines can condense with α,β-unsaturated aldehydes to form chiral iminium ions. caltech.edu This process lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack, a strategy used in Diels-Alder reactions and conjugate additions. caltech.edu While direct organocatalytic activation of this compound is less documented, the principles of organocatalysis are applicable. Chiral hydrogen-bond donors, such as thioureas or squaramides, are known to activate electrophiles and guide the stereochemical outcome of reactions. rsc.orgrsc.org These catalysts could potentially be used to direct reactions where a hydride is delivered from a silane like this compound to an activated substrate. The synthesis of noncanonical α-amino acids, for example, has been achieved through various organocatalytic strategies that forge C-C, C-H, and C-N bonds, showcasing the power of this approach. rsc.orgresearchgate.net

Lewis Acid and Lewis Base Mediation in Reactions of Silicon-Containing Compounds

The reactivity of silicon compounds, including this compound, can be significantly modulated by Lewis acids and Lewis bases.

Lewis Acid Mediation: Lewis acids activate substrates by coordinating to a Lewis basic site (like a carbonyl oxygen), which increases the electrophilicity of the substrate and facilitates nucleophilic attack. wikipedia.org In reactions involving silyl enol ethers, such as the Mukaiyama aldol (B89426) reaction, a Lewis acid is essential to activate the carbonyl component. wikipedia.org A modern approach involves the use of a chiral H-bond donor catalyst in conjunction with a silyl triflate. nih.gov This combination forms a highly reactive, chiral Lewis acidic complex capable of activating otherwise stable electrophiles like acetals. nih.gov The H-bond donor catalyst interacts with the triflate counterion, enhancing the Lewis acidity of the silicon species. nih.gov

Lewis Base Mediation: Lewis bases can activate organosilanes by interacting with the silicon atom. nottingham.ac.uk This interaction forms a hypervalent silicon species, which is a more potent hydride donor. nottingham.ac.uksioc.ac.cn Electronegative substituents on the silicon atom enhance this effect. nottingham.ac.uk For example, Lewis bases like phosphoramides can catalyze reactions mediated by chlorosilanes, such as SiCl₄. researchgate.net The Lewis base coordinates to the silicon atom, forming a chiral cationic silicon species that acts as a highly effective chiral Lewis acid, promoting stereoselective aldol reactions. researchgate.net This dual activation, where the Lewis base enhances both the nucleophilicity of one fragment and the electrophilicity at the silicon center, is a powerful strategy in synthesis. sioc.ac.cn

Development of Enantioselective Catalytic Systems Using Chiral Hydrosilanes

The development of enantioselective catalytic systems has opened new avenues for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals, agrochemicals, and materials science. Within this field, chiral hydrosilanes have emerged as versatile reagents, participating in a variety of asymmetric transformations. While direct catalytic applications of this compound in enantioselective synthesis are not extensively documented in the reviewed literature, the reactivity of structurally similar diaryl(alkyl)silanes, such as diphenyl(methyl)silane, provides a strong basis for discussing its potential roles. These analogous systems demonstrate the utility of chiral hydrosilanes in achieving high levels of stereocontrol in catalytic reactions.

The primary approach for utilizing hydrosilanes in asymmetric catalysis is through the use of a chiral catalyst that interacts with the prochiral substrate and the silane to generate a chiral product. The catalyst, typically a transition metal complex with a chiral ligand or an organocatalyst, creates a chiral environment that directs the stereochemical outcome of the reaction. Key strategies include asymmetric hydrosilylation of prochiral ketones, imines, and olefins, as well as enantioselective Si-H insertion reactions.

In the context of diaryl(alkyl)silanes, the steric and electronic properties of the aryl and alkyl groups on the silicon atom can significantly influence the reactivity and selectivity of the catalytic system. For instance, in the rhodium-catalyzed asymmetric hydrosilylation of ketones, diarylsilanes have been shown to be effective hydride donors, with the nature of the aryl groups impacting the enantioselectivity. acs.org The development of novel chiral ligands, such as P,N-planar chiral ligands, has been crucial in achieving high enantiomeric excesses in the reduction of challenging substrates like aryl alkyl ketones. acs.org

Another significant area is the enantioselective synthesis of silicon-stereogenic silanes, where a new chiral center is created at the silicon atom itself. Dirhodium(II) carboxylates have been successfully employed to catalyze the Si-H insertion of carbenes into prochiral silanes. nih.govnsf.gov In these systems, the structure of both the diazo compound and the prochiral silane plays a critical role in determining the yield and enantioselectivity. nih.govnsf.gov The ability to synthesize enantioenriched silicon-stereogenic silanes opens up possibilities for their use as chiral building blocks in more complex molecular architectures.

The following data tables, derived from studies on analogous diaryl(alkyl)silanes, illustrate the scope and effectiveness of these enantioselective catalytic systems. These examples serve as a predictive framework for the potential applications of this compound in similar transformations.

Table 1: Enantioselective Hydrosilylation of Ketones with Diphenyl(methyl)silane Analogues

This table presents data on the asymmetric hydrosilylation of various ketones using diphenylsilane, a close analogue of this compound, in the presence of a rhodium catalyst and a chiral P,N-type ligand. The results highlight the high yields and enantioselectivities achievable with this system.

| Entry | Ketone Substrate | Catalyst System | Silane | Yield (%) | ee (%) |

| 1 | Acetophenone | [Rh(cod)Cl]₂ / Chiral P,N-ligand | Diphenylsilane | 95 | 94 |

| 2 | α-Tetralone | [Rh(cod)Cl]₂ / Chiral P,N-ligand | Diphenylsilane | 97 | 99 |

| 3 | 2-Acetonaphthone | [Rh(cod)Cl]₂ / Chiral P,N-ligand | Diphenylsilane | 96 | 95 |

| 4 | Phenyl Isopropyl Ketone | [Rh(cod)Cl]₂ / Chiral P,N-ligand | Diphenylsilane | 83 | 22 |

Data sourced from studies on analogous diaryl(alkyl)silanes. acs.org

Table 2: Enantioselective Si-H Insertion of Diarylcarbenes into Prochiral Silanes

This table showcases the synthesis of silicon-stereogenic silanes through the dirhodium-catalyzed insertion of diarylcarbenes into prochiral silanes like methylphenylsilane. This reaction demonstrates a powerful method for creating chirality at the silicon center.

| Entry | Diazo Compound | Prochiral Silane | Catalyst | Yield (%) | er (enantiomeric ratio) |

| 1 | Diphenyldiazomethane | Methylphenylsilane | Rh₂(OAc)₄ | 75 | 80:20 |

| 2 | (4-MeOC₆H₄)₂CN₂ | Methylphenylsilane | Rh₂(OAc)₄ | 45 | 81:19 |

| 3 | (4-ClC₆H₄)₂CN₂ | Methylphenylsilane | Rh₂(OAc)₄ | 91 | 76:24 |

| 4 | Diphenyldiazomethane | (4-MeOC₆H₄)MeSiH₂ | Rh₂(OAc)₄ | 68 | 50:50 |

Data sourced from studies on analogous diaryl(alkyl)silanes. nih.gov

The successful application of diphenyl(methyl)silane and other diarylsilanes in these enantioselective catalytic systems strongly suggests that this compound could serve as a valuable reagent in asymmetric synthesis. The benzyl groups, being larger and more sterically demanding than phenyl groups, might offer unique selectivity profiles in certain catalytic reactions. Further research into the catalytic applications of this compound is warranted to explore its full potential in the development of novel and efficient enantioselective transformations.

Advanced Spectroscopic and Analytical Characterization of Dibenzyl Methyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Dibenzyl(methyl)silane and its derivatives. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, detailed information about the chemical environment of each atom can be obtained.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For this compound and its derivatives, the ¹H NMR spectrum can be divided into distinct regions corresponding to the methyl, methylene (B1212753), and aromatic benzyl (B1604629) protons.

In related structures like 1,2-dibenzyl-1,1,2,2-tetramethyldisilane, the protons of the silicon-bound methyl groups (Si-CH₃) typically appear as a sharp singlet in the upfield region of the spectrum. acs.org The methylene protons (Si-CH₂-Ph) of the benzyl group also produce a singlet, located slightly further downfield. acs.org The aromatic protons of the phenyl rings resonate in the downfield region, usually as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons. acs.org For instance, in a silyl-bridged zirconocene (B1252598) containing benzyl and methyl groups on the silicon, distinct signals were observed for the methyl, methylene, and phenyl protons, allowing for detailed structural assignment. d-nb.info

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Si-CH ₃ | ~0.0 - 0.6 | Singlet | Shielded environment due to silicon. acs.org |

| Si-CH ₂-Ph | ~2.0 - 2.4 | Singlet | Methylene protons of the benzyl group. acs.orgd-nb.info |

| Aromatic-H | ~6.8 - 7.8 | Multiplet | Complex pattern from phenyl ring protons. acs.orgd-nb.info |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

¹³C NMR Spectroscopic Analysis and Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for comprehensive structural elucidation.

For this compound derivatives, the ¹³C NMR spectrum shows characteristic signals for the silicon-bound methyl and methylene carbons, as well as the aromatic carbons of the benzyl groups. The methyl carbon (Si-C H₃) appears at the most upfield position. acs.org The methylene carbon (Si-C H₂-Ph) is found further downfield. acs.org The aromatic region displays multiple signals corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings, with their precise chemical shifts influenced by the silicon substituent. acs.orgd-nb.info The characterization of various silyl-bridged metallocenes and silarylene compounds has been successfully achieved using ¹³C NMR. mdpi.comresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Si-C H₃ | ~ -4.0 - 0.0 | Highly shielded methyl carbon. acs.org |

| Si-C H₂-Ph | ~25.0 | Methylene carbon of the benzyl group. acs.org |

| Aromatic C -H | ~124.0 - 129.0 | Ortho, meta, and para carbons. acs.orgd-nb.info |

| Aromatic C -Si (ipso) | ~140.0 - 143.0 | Deshielded carbon directly attached to the methylene group. acs.org |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

²⁹Si NMR Spectroscopy for Silicon Environment Characterization

Silicon-29 NMR (²⁹Si NMR) is a powerful and highly specific technique for probing the local environment of the silicon atom. Although the natural abundance of the ²⁹Si isotope is low (4.7%), this method provides invaluable information about the substitution pattern and electronic environment around the silicon center. magritek.com The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. magritek.com

For derivatives such as 1,2-dibenzyl-1,1,2,2-tetramethyldisilane, a distinct ²⁹Si NMR signal is observed, confirming the specific silicon environment. acs.org The characterization of various silarylene compounds and other organosilanes has also relied on ²⁹Si NMR to confirm their structures. researchgate.netumich.edu The chemical shift can indicate the number of attached organic groups and whether the silicon is part of a siloxane bridge, as seen in studies of silanes reacting with surfaces. uni-muenchen.de

Table 3: Representative ²⁹Si NMR Chemical Shift Data for a this compound-Related Compound

| Compound | ²⁹Si Chemical Shift (δ, ppm) | Notes |

| 1,2-Dibenzyl-1,1,2,2-tetramethyldisilane | 5.18 | Characterizes the -Si(CH₃)₂(CH₂Ph)- environment. acs.org |

Note: The chemical shift is relative to tetramethylsilane (B1202638) (TMS).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound and its derivatives, these methods can confirm the presence of Si-C, C-H (aliphatic and aromatic), and Si-Ph bonds. The synthesis of various silarylene compounds has been confirmed in part through the use of Fourier-transform infrared (FTIR) spectroscopy. researchgate.net In-situ IR has also been employed to study the reactions of silanes, demonstrating its utility in tracking changes in silicon-containing functional groups. uni-muenchen.de

Key expected vibrations include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (methyl and methylene) C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region.

Si-C stretching: The stretching vibration for the Si-C bond is found in the fingerprint region, typically around 800-600 cm⁻¹.

CH₂/CH₃ bending: Bending (scissoring and rocking) vibrations for the methylene and methyl groups also appear in the fingerprint region.

Table 4: Principal IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl Rings |

| C-H Stretch (Aliphatic) | 3000 - 2850 | -CH₃ and -CH₂- |

| C=C Stretch (Aromatic) | 1605 - 1450 | Phenyl Rings |

| CH₂ Bend (Scissoring) | ~1470 | -CH₂- |

| CH₃ Bend (Umbrella) | ~1250 | Si-CH₃ |

| Si-C Stretch | 800 - 600 | Si-CH₃ and Si-CH₂- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. acs.org

Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺•), whose mass confirms the compound's molecular weight. The subsequent fragmentation is predictable based on the strengths of the chemical bonds. A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzyl-silicon bond to form the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Other likely fragmentations include the loss of a methyl radical (•CH₃) or rearrangements. The analysis of fragmentation pathways is a key tool for identifying silicon-based organic compounds. nih.gov Various silyl-bridged metallocenes have been characterized by mass spectrometry to confirm their composition. mdpi.comresearchgate.net

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 226 | [M]⁺• | [C₁₅H₁₈Si]⁺• | Molecular Ion |

| 211 | [M - CH₃]⁺ | [C₁₄H₁₅Si]⁺ | Loss of a methyl radical. |

| 135 | [M - C₇H₇]⁺ | [C₈H₁₁Si]⁺ | Loss of a benzyl radical. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Stable tropylium ion, often the base peak. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Table 6: Selected Crystallographic Data for 1-(dibenzylmethylsilyl)methyl-1-methylpiperidin-1-ium iodide

| Structural Parameter | Value | Notes |

| Si-C(benzyl) Bond Length | ~1.88 - 1.89 Å | Typical length for a silicon-carbon single bond. |

| Si-C(methyl) Bond Length | ~1.85 Å | - |

| C(benzyl)-Si-C(benzyl) Angle | ~112° | Reflects the tetrahedral geometry at the silicon center. |

| C(benzyl)-Si-C(methyl) Angle | ~108 - 110° | - |

Data derived from the reported structure of a close derivative. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

The separation and purity assessment of this compound and its derivatives are crucial for ensuring the quality and reliability of research findings and applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. phenomenex.comrsc.org Due to the chemical nature of organosilicon compounds, specific considerations for stationary phases, mobile phases, and detection methods are necessary to achieve optimal separation and sensitivity. rsc.orgtandfonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, which possesses benzyl groups, UV detection is a viable and common approach. The choice of stationary and mobile phases is critical and is determined by the polarity of the analyte.

Research Findings:

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles for organosilicon compounds and benzyl derivatives can be applied. For instance, studies on benzyl derivatives of silanates have shown that a naphthylpropyl column can offer high selectivity when used with an acetonitrile (B52724) mobile phase. osti.gov Reversed-phase HPLC is a common mode for the analysis of moderately polar to non-polar organosilicon compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a standard starting point for method development. phenomenex.comtandfonline.com For compounds lacking a strong chromophore, alternative detection methods like inductively coupled plasma atomic emission spectrometry (ICP-AES) or refractive index detection can be employed, though the benzyl groups in this compound make UV detection a more straightforward option. rsc.orgpsu.edu

Below are representative HPLC conditions that could be adapted for the analysis of this compound:

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition 1: Reversed-Phase | Condition 2: Normal-Phase |

| Stationary Phase | C18 (Octadecylsilane), 5 µm | Naphthylpropyl, 5 µm |

| Column Dimensions | 250 mm x 4.6 mm | 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile (isocratic) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detector | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temperature | 30 °C | 35 °C |

Gas Chromatography (GC)

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. This compound, depending on its boiling point, can be amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification of the parent compound and any impurities. wasson-ece.com The selection of an appropriate capillary column and temperature program is essential for achieving good resolution.

Research Findings:

The analysis of silanes by GC is a well-established practice, particularly for assessing purity and identifying trace impurities. wasson-ece.comnih.gov Capillary columns with a stationary phase of 5% phenyl methyl siloxane are frequently used for the separation of a wide range of organosilicon compounds due to their versatility and thermal stability. gcms.czthescipub.com For less volatile or more polar silane (B1218182) derivatives, derivatization techniques, such as silylation, can be employed to increase volatility and improve chromatographic peak shape. tcichemicals.com However, given the structure of this compound, direct injection may be feasible.

The following table outlines typical GC parameters that could serve as a starting point for the analysis of this compound.

Table 2: Representative GC-MS Parameters for this compound Purity Assessment

| Parameter | Condition |

| Stationary Phase | 5% Phenyl Methyl Siloxane |

| Column | 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

| Injection Mode | Split (e.g., 50:1) |

These chromatographic methods provide the foundation for the rigorous separation and purity assessment of this compound, ensuring its suitability for advanced spectroscopic and analytical characterization. The specific conditions would require optimization based on the exact instrumentation and the purity requirements of the analysis.

Computational and Theoretical Investigations of Dibenzyl Methyl Silane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the modern understanding of molecular structure and behavior. Methods like Density Functional Theory (DFT) have become central to predicting the properties of organosilanes with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. stanford.edu It is based on the principle that the energy of the system is a functional of the electron density, which simplifies the complex many-electron problem. nobelprize.org DFT is widely employed to predict molecular geometries, electronic properties, and reactivity indices. rsc.org

For benzylsilanes, DFT calculations have been successfully used to study structure, properties, and reaction energetics. A notable study investigated the photodissociation of the Si–C bond in various benzylsilane (B11955767) derivatives using the B3LYP functional with a 6-31G** basis set. researchgate.net These calculations revealed that the Si-C bond dissociation energy is significantly influenced by substituents at both the silicon and the benzylic carbon atoms. researchgate.net Another investigation focused on benzyl (B1604629) silane (B1218182) derivatives containing an intramolecular ammonium (B1175870) group, including the closely related 1-(dibenzylmethylsilyl)methyl-1-methylpiperidin-1-ium iodide, using DFT to probe the electronic environment around the silicon atom. researchgate.net Such studies provide a framework for understanding the electronic characteristics of dibenzyl(methyl)silane.

Recent research on the palladium-catalyzed arylation of benzylsilanes also utilized DFT calculations to elucidate the reaction mechanism, underscoring the method's utility in predicting chemical reactivity. acs.org The calculations can provide data on bond lengths, bond angles, and atomic charges, which are crucial for interpreting a molecule's stability and reaction preferences.

Table 1: Representative DFT-Calculated Properties for Benzylsilane Analogues (Note: Data is based on calculations for model benzylsilane compounds from cited literature, as a direct comprehensive study on this compound is not available. This table illustrates the type of data generated.)

| Property | Compound | Method | Calculated Value | Source |

| Si–C Bond Dissociation Energy | Benzylsilane (PhCH₂-SiH₃) | B3LYP/6-31G | 63.3 kcal/mol | researchgate.net |

| C–C Bond Dissociation Energy | Ethylbenzene (B125841) (PhCH₂-CH₃) | B3LYP/6-31G | 76.5 kcal/mol | researchgate.net |

| NBO Charge on Si | SiH₃F | M06-2X/6-311G(d,p) | +1.34 | rsc.org |

| NBO Charge on Si | SiH₄ | M06-2X/6-311G(d,p) | +0.60 | rsc.org |

Molecular Orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. Two key approaches are the analysis of Frontier Molecular Orbitals (FMOs) and Natural Bond Orbitals (NBOs).

Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. taylorfrancis.com The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. taylorfrancis.com For instance, in the study of benzylsilane photodissociation, the properties of the highest semioccupied MO (HSOMO) in the excited triplet state were calculated to understand the bond-breaking process. researchgate.net The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule. aps.org

Natural Bond Orbitals (NBO) NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. nih.gov This method is exceptionally useful for analyzing donor-acceptor interactions, also known as hyperconjugation, which can stabilize a molecule or facilitate a reaction. figshare.com

In silane chemistry, NBO analysis has provided deep insights:

In a study of cyclopentadienyl(trimethyl)silane, NBO analysis revealed that hyperconjugation between the σ orbital of the C–Si bond and the π* antibonding orbitals of the cyclopentadienyl (B1206354) ring facilitates the migration of the metal group around the ring. nih.gov

For a silane-hydrogen complex under pressure, NBO analysis showed that charge-transfer interactions from the occupied σ(Si-H) bonding orbital to the unoccupied σ*(H-H) antibonding orbital are enhanced, contributing to the system's stability. figshare.com

In studies of silane acidity, NBO analysis demonstrated that changes in the s-character and polarization of the Si-H bond's NBO correlate with increased acidity. nih.gov

For this compound, NBO analysis would be instrumental in quantifying the charge distribution on the silicon, carbon, and hydrogen atoms and identifying key hyperconjugative interactions, such as those between the σ(C-H) or σ(C-Si) bonds and the π* orbitals of the benzyl groups.

Table 2: Example of NBO Donor-Acceptor Interaction Analysis for Silane Systems (Note: This table illustrates the type of data obtained from NBO analysis on related silane systems.)

| Donor NBO | Acceptor NBO | System | Stabilization Energy E(2) (kcal/mol) | Source |

| σ(C-Si) | π(C=C) of ring | Cyclopentadienyl(trimethyl)silane | 6.58 | nih.gov |

| σ(Si-H) | σ(H-H) | SiH₄-(H₂)₂ complex | ~1.5 | figshare.com |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net By calculating the potential energy surface, researchers can determine reaction pathways and activation energies, which govern reaction rates.

A key example relevant to this compound is the theoretical study of the Si–C bond photodissociation in benzylsilane (PhCH₂-SiH₃) compared to the C–C bond cleavage in its carbon analogue, ethylbenzene (PhCH₂-CH₃). researchgate.net Calculations using both semiempirical (PM3) and DFT (B3LYP/6-31G**) methods were performed to find the minimal energy paths for dissociation from the lowest excited triplet state (T₁). The results from both methods predicted a significantly lower activation barrier for the Si–C bond cleavage in benzylsilane compared to the C–C cleavage in ethylbenzene. researchgate.net This computational finding successfully explains the experimental observation that benzylsilanes undergo photodissociation with much higher quantum yields than their carbon counterparts. researchgate.net

Similarly, DFT calculations have been used to model the reaction free energy profiles for the ammonolysis of various substituted silanes, identifying the geometries of transition states and revealing a concerted mechanism. rsc.org In the field of catalysis, theoretical investigations have shed light on the mechanistic details of palladium-catalyzed reactions that transform benzyl alcohols into benzylsilanes lumenlearning.com and have been used to calculate the reaction energies for processes involving complex phosphinodi(benzylsilane) ligands. acs.org

Table 3: Calculated Activation Energies (Ea) for Bond Dissociation in the T₁ State (Data from a comparative study of benzylsilane and ethylbenzene)

| Compound | Bond Cleaved | Method | Calculated Ea (kcal/mol) | Source |

| Benzylsilane | Si–C | PM3 | 13.3 | researchgate.net |

| Ethylbenzene | C–C | PM3 | 36.7 | researchgate.net |

| Benzylsilane | Si–C | B3LYP/6-31G** (with ZPE) | 6.3 | researchgate.net |

| Ethylbenzene | C–C | B3LYP/6-31G** (with ZPE) | 19.6 | researchgate.net |

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT. mdpi.com The theoretical chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. mdpi.com

While specific calculations for this compound are not prominent in the literature, the methodology is well-established. For example, a study on a novel phosphinodi(benzylsilane) pincer ligand successfully used a combination of multinuclear NMR spectroscopy and DFT calculations to characterize the compound and its ruthenium complexes, demonstrating the synergy between experimental and theoretical approaches. acs.org DFT has also been employed to calculate and interpret the electronic, vibrational (FTIR, Raman), and optical properties of complex organometallic molecules, showing good agreement between calculated and experimental molecular geometries and spectra. rsc.org For this compound, such calculations could predict the ¹H, ¹³C, and ²⁹Si NMR spectra, aiding in the assignment of peaks and providing a deeper understanding of the electronic environment of each nucleus.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods, in conjunction with experimental techniques like X-ray crystallography, are used to determine the most stable conformations. researchgate.net For this compound, a conformational analysis would involve calculating the potential energy as a function of the key dihedral angles, such as the C-C-Si-C and C-Si-C-C angles, to identify low-energy conformers. Studies on related structures, such as lithiated benzylsilanes and 1-(dibenzylmethylsilyl)methyl-1-methylpiperidin-1-ium iodide researchgate.net, have utilized these combined experimental and theoretical approaches to determine their three-dimensional structures and absolute configurations.

Molecular Dynamics (MD) Simulations Molecular dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, revealing how conformations change and interconvert at a given temperature.

While specific MD simulations for this compound are not documented, this technique is broadly applicable. It can be used to explore the conformational landscape more extensively than static calculations, simulate interactions with solvents or other molecules, and compute thermodynamic properties. Advanced techniques, such as enhanced sampling MD (e.g., metadynamics), can overcome energy barriers to explore rare conformational events. Recently, combined DFT and MD approaches have been used to understand the conformational dynamics that underlie the chiroptical properties of flexible molecules, a methodology that could be applied to understand the dynamic behavior of benzylsilanes. acs.org

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description |

| Phenyl-Cα-Si-Cβ | Rotation of one benzyl group relative to the other |

| Phenyl-Cα-Si-CH₃ | Rotation of a benzyl group relative to the methyl group |

| Cα-Si-Cβ-Phenyl | Rotation of the second benzyl group |

| H-Cα-Si-Cβ | Orientation of benzylic protons |

Applications in Advanced Materials Science and Polymer Chemistry

Integration of Dibenzyl(methyl)silane Units into Silicon-Based Polymers and Copolymers

The incorporation of organosilane units is a fundamental strategy for developing advanced silicon-based polymers (silicones) and copolymers with enhanced characteristics. Arylsilanes, such as this compound, are particularly noted for this purpose because the silicon-carbon bond imparts greater thermal stability compared to carbon-carbon bonds. mdpi.com The integration of these units can be achieved through several synthetic routes, including condensation and hydrosilylation reactions. mdpi.commcmaster.ca

When integrated into a polymer backbone, the bulky benzyl (B1604629) groups of this compound would likely increase the rigidity and thermal stability of the resulting material. These aromatic groups can also be used to tune the refractive index and solubility of the polymer in organic solvents. In copolymers, this compound can be used to introduce specific functionalities, creating materials that bridge the properties of organic polymers and inorganic materials. wacker.com For instance, the copolymerization of silane-functional monomers with organic monomers is a common method to produce materials for high-performance coatings and adhesives. google.com

Research on related silicon-based polymers demonstrates how different organic groups attached to silicon influence the final properties of the material.

| Polymer Type | Incorporated Silane (B1218182) Unit | Key Properties Conferred by Silane | Potential Application |

| Poly(imide-siloxane) | Anhydride-terminated siloxane | Thermal stability, flexibility, thermoplasticity | High-performance elastomers, thermoplastics acs.org |

| Phthalonitrile Polymer | bis(4-(4′-(4′-phenoxy)phenyl)phenyl)dimethylsilane | High thermal and thermomechanical stability | Advanced composite matrices mdpi.com |

| Polysiloxane Copolymers | Alkyl-substituted siloxanes | Modified thermal and rheological properties, side-chain crystallinity | Specialty fluids, elastomers acs.org |

| Styrenic Block Copolymers | Tetra-alkoxysilanes (as coupling agents) | High melt flow, improved processability | Pressure-sensitive adhesives googleapis.com |

Surface Modification and Functional Coatings Utilizing Organosilanes

Organosilanes are extensively used as coupling agents and for surface modification to improve adhesion, impart hydrophobicity, and introduce specific functionalities onto a substrate. russoindustrial.ruulprospector.com The general mechanism involves the hydrolysis of reactive groups on the silane (such as alkoxy or chloro groups) to form silanols (Si-OH), which then condense with hydroxyl groups on inorganic surfaces like glass, metal oxides, or silica, forming stable covalent bonds. wacker.comulprospector.comchalmers.se

This compound, through a derivative like Dibenzyl(chloro)methylsilane, could be used to render surfaces hydrophobic. Following its attachment to a surface, the nonpolar benzyl and methyl groups would orient away from the substrate, creating a low-energy, water-repellent surface. This is a common strategy for producing durable hydrophobic coatings for applications ranging from construction to electronics. russoindustrial.rugoogle.com

The effectiveness of such modifications depends on the specific silane and the substrate, as detailed in various research findings.

| Silane Type | Substrate | Purpose of Modification | Resulting Property |

| tert-Butyl substituted silanetriol | Glass | Create hydrophobic layer from aqueous media | Hydrophobic and oleophilic surface acs.org |

| Silane coupling agents | Silica (SiO2) | Improve dispersion in rubber matrix | Enhanced mechanical strength of rubber composites researchgate.net |

| (3-Glycidyloxypropyl) triethoxysilane | Silica nanoparticles | Introduce reactive epoxy groups | Allows further functionalization for mucoadhesion nih.gov |

| General Organosilanes | Inorganic fillers | Improve bonding to polymer matrix | Enhanced adhesion, moisture resistance in coatings wacker.comulprospector.com |

Role as Building Blocks in Supramolecular Chemistry (e.g., Metal-Organic Frameworks, Dynamic Covalent Frameworks)

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions or reversible covalent bonds. beilstein-journals.orgrsc.org Silicon-containing molecules, especially rigid arylsilanes, have emerged as valuable building blocks for crystalline porous materials like Metal-Organic Frameworks (MOFs) and Dynamic Covalent Frameworks (DCFs). mdpi.com